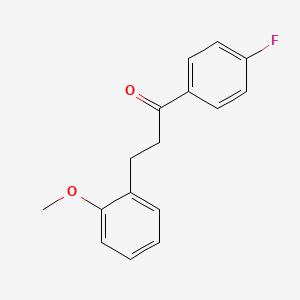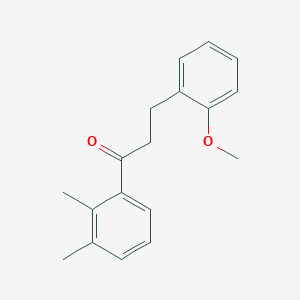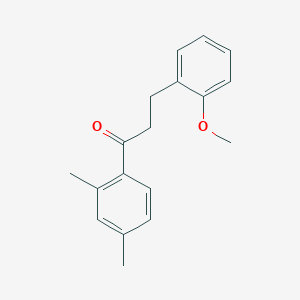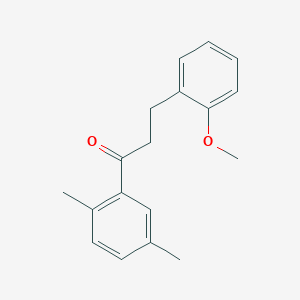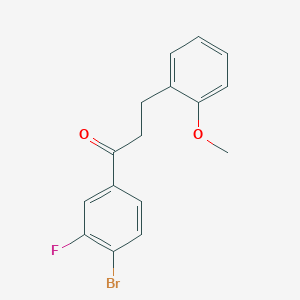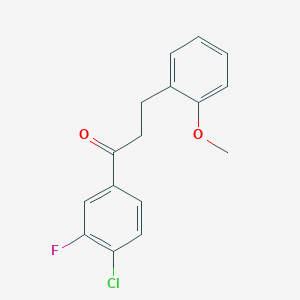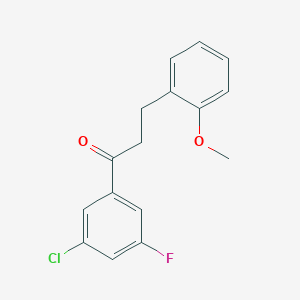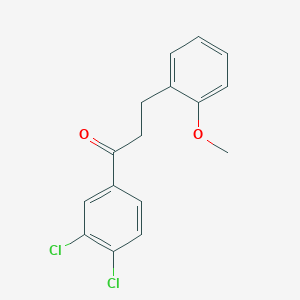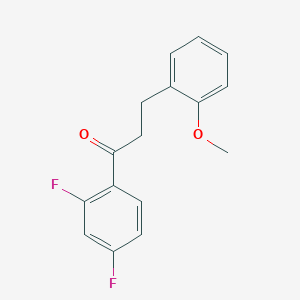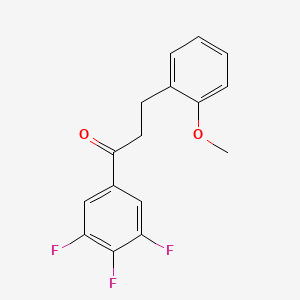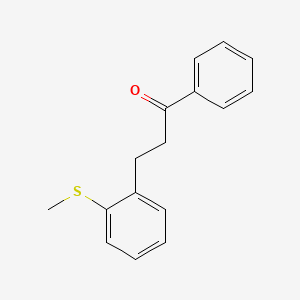
3-(2-Thiomethylphenyl)propiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Thiomethylphenyl)propiophenone: is an organic compound with the molecular formula C16H16OS . It is primarily used as a model substrate for studying palladium-catalyzed C-H bond activation reactions, specifically focusing on [3+2] annulation with maleimides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate thiomethylphenyl and propiophenone derivatives.
Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions, using suitable solvents and catalysts to facilitate the desired transformations.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions: 3-(2-Thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
3-(2-Thiomethylphenyl)propiophenone has diverse applications in scientific research:
Organic Synthesis: It serves as a model substrate for studying palladium-catalyzed C-H bond activation reactions.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical agents.
Materials Science: It is used in the development of novel materials with specific properties.
作用機序
The mechanism of action of 3-(2-Thiomethylphenyl)propiophenone in palladium-catalyzed reactions involves the following steps:
Coordination: The palladium catalyst coordinates with the substrate.
C-H Activation: The palladium activates the C-H bond, facilitating the formation of a palladium-carbon bond.
Annulation: The substrate undergoes [3+2] annulation with maleimides, leading to the formation of the final product.
類似化合物との比較
3-(2-Methylphenyl)propiophenone: Similar structure but lacks the thiomethyl group.
3-(2-Methoxyphenyl)propiophenone: Contains a methoxy group instead of a thiomethyl group.
3-(2-Chlorophenyl)propiophenone: Contains a chlorine atom instead of a thiomethyl group.
Uniqueness: 3-(2-Thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
3-(2-methylsulfanylphenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLOGODZILBMFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644304 |
Source


|
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-17-1 |
Source


|
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

